

Velnacrine-d4: A Technical Overview of its Chemical Properties and Mechanism of Action

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Compound of Interest

Compound Name: Velnacrine-d4

Cat. No.: B15143124

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This technical guide provides an in-depth overview of the chemical structure, molecular weight, and mechanism of action of **Velnacrine-d4**. It is intended for researchers, scientists, and professionals in the field of drug development. This document details experimental protocols for synthesis and analysis and includes a visualization of its primary signaling pathway.

Chemical Structure and Properties

Velnacrine-d4 is the deuterated form of Velnacrine, an inhibitor of cholinesterase enzymes. The incorporation of four deuterium atoms provides a stable isotopic label useful in metabolic and pharmacokinetic studies.

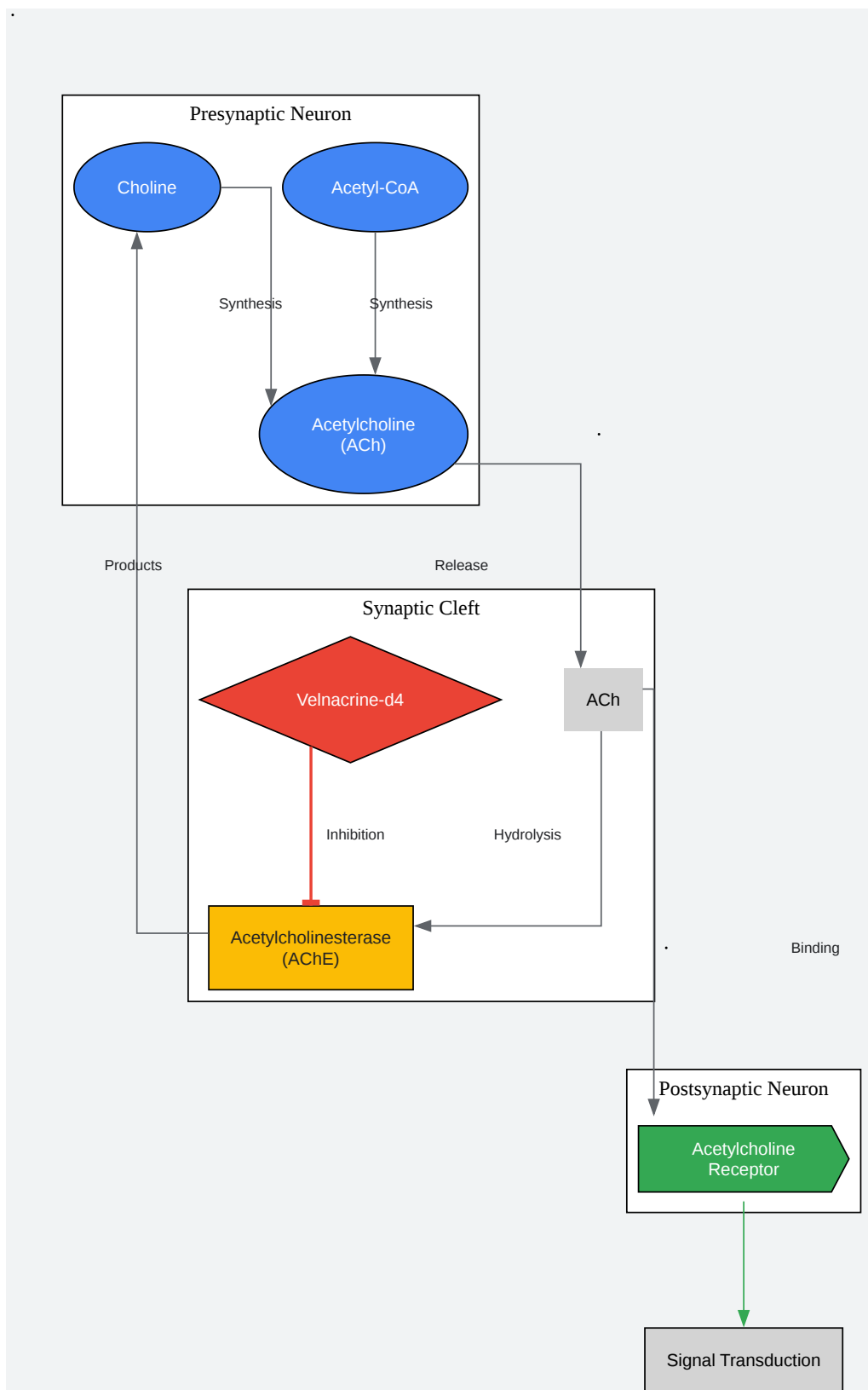
| Property | Data |
|--------------------|---|
| IUPAC Name | 9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride[1] |
| Molecular Formula | C ₁₃ H ₁₁ D ₄ N ₂ O · HCl |
| Molecular Weight | 254.75 g/mol [1] |
| Chemical Structure | A textual representation of the chemical structure is as follows: A four-ring system where a deuterated benzene ring is fused to a nitrogen-containing heterocyclic ring, which is in turn fused to a cyclohexanol ring bearing an amino group. |

Mechanism of Action

Velnacrine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[2] By inhibiting AChE and BChE, Velnacrine increases the concentration and duration of action of acetylcholine at cholinergic synapses.[3] [4] This enhancement of cholinergic neurotransmission is the primary mechanism underlying its investigation for symptomatic treatment of conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Velnacrine as a cholinesterase inhibitor at the synaptic cleft.



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Mechanism of **Velnacrine-d4** as a cholinesterase inhibitor.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of Velnacrine and its analogues.

Synthesis of the Velnacrine Core Structure

While a specific, detailed protocol for the synthesis of **Velnacrine-d4** is not readily available in the public domain, the following procedure for a related, non-deuterated analogue, tacrine, illustrates the general synthetic approach. The synthesis of Velnacrine would involve a similar initial condensation followed by a reduction step. Deuteration would be achieved by using appropriate deuterated starting materials.

Disclaimer: This protocol is for the synthesis of tacrine and is provided as a representative example.

Reaction: Friedländer annulation of 2-aminobenzonitrile with cyclohexanone.

Materials:

- 2-Aminobenzonitrile
- Cyclohexanone
- Zinc Chloride/Choline Chloride (1:1 mol/mol) Deep Eutectic Solvent (DES)
- 10% Sodium Hydroxide solution
- Isopropanol

Procedure:

- To 1 g of the ZnCl₂/ChCl DES, add 2-aminobenzonitrile (1 mmol, 118 mg) and cyclohexanone (1 mmol, 98 mg).^[5]
- Heat the reaction mixture to 120 °C for 3 hours.^[5]

- Cool the mixture to room temperature and remove any volatile components under reduced pressure.[\[5\]](#)
- Add 300 μ L of a 10% NaOH solution to the residue and stir for an additional 3 hours.[\[5\]](#)
- Filter the resulting solid and wash the filter cake with water.[\[5\]](#)
- The crude product is then purified by stirring with isopropanol (1 mL) for 1 hour, followed by filtration to yield the final product.[\[5\]](#)

Analysis of Cholinesterase Inhibition: Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity and inhibition.[\[1\]](#)[\[2\]](#)[\[6\]](#)

Materials:

- 0.1 M Phosphate Buffer (pH 8.0)
- Acetylcholinesterase (AChE) solution (1 U/mL)
- **Velnacrine-d4** stock solution (in a suitable solvent like DMSO, diluted in buffer)
- 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- 14 mM acetylthiocholine iodide (ATCI)
- 96-well microplate
- Microplate reader

Procedure:

- In each well of a 96-well plate, add 140 μ L of 0.1 M phosphate buffer (pH 8.0).[\[1\]](#)
- Add 10 μ L of the **Velnacrine-d4** solution at various concentrations to the sample wells. For control wells, add 10 μ L of the solvent vehicle.[\[1\]](#)
- Add 10 μ L of the AChE solution (1 U/mL) to all wells.[\[1\]](#)

- Incubate the plate at 25 °C for 10 minutes.[\[1\]](#)
- Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[\[1\]](#)
- Initiate the reaction by adding 10 µL of 14 mM ATCl.[\[1\]](#)
- Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals (e.g., every minute) for 10 minutes.
- The rate of change in absorbance is proportional to the enzyme activity. The percentage of AChE inhibition is calculated using the following formula:

$$\% \text{ Inhibition} = \frac{[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100}{100}$$

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be employed for the purity assessment and quantification of **Velnacrine-d4**. A reverse-phase HPLC method would be suitable.

General HPLC Parameters:

- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of Velnacrine.
- Injection Volume: 10-20 µL.

Procedure Outline:

- Prepare a stock solution of **Velnacrine-d4** in a suitable solvent (e.g., methanol).

- Prepare a series of calibration standards by diluting the stock solution.
- Set up the HPLC system with the appropriate column and mobile phase.
- Inject the standards and the sample solution.
- The concentration of **Velnacrine-d4** in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

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